(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C11H7ClFNOS2 and its molecular weight is 287.75. The purity is usually 95%.
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Biological Activity
The compound (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological potential, synthesis, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including:
- Anticancer : Inhibitory effects on various cancer cell lines.
- Antidiabetic : Modulation of glucose metabolism.
- Antimicrobial : Activity against bacteria and fungi.
- Antioxidant : Scavenging of free radicals.
Recent studies have highlighted that modifications in the thiazolidinone structure can enhance these biological activities. For instance, substituents at different positions on the thiazolidinone ring can significantly influence the compound's efficacy and selectivity against specific biological targets .
Synthesis
The synthesis of this compound typically involves the condensation reaction of appropriate aldehydes with 2-thioxo-thiazolidinones. The presence of the 2-chloro-6-fluorophenyl group is critical for enhancing the compound's biological properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazolidin-4-one derivatives. For example, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as breast, prostate, and glioblastoma. The mechanism often involves apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5e | Glioblastoma | 10 | Apoptosis induction |
5b | Breast | 15 | Cell cycle arrest |
5c | Prostate | 12 | Apoptosis induction |
Antidiabetic Activity
Thiazolidinones are also recognized for their antidiabetic properties. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Compounds structurally related to this compound have been evaluated for their ability to enhance insulin sensitivity and reduce blood sugar levels in diabetic models .
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine and fluorine enhances the biological activity of thiazolidinone derivatives. The positioning of these substituents affects both the lipophilicity and the electronic properties of the molecule, which are critical for interaction with biological targets.
Table 2: Structure–Activity Relationship Insights
Substituent | Position | Effect on Activity |
---|---|---|
Chlorine | 2 | Increased potency |
Fluorine | 6 | Enhanced solubility |
Methyl | 3 | Improved selectivity |
Case Studies
A recent study evaluated a series of thiazolidinone derivatives against various cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against glioblastoma cells, with IC50 values comparable to established chemotherapeutics .
Properties
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNOS2/c1-14-10(15)9(17-11(14)16)5-6-7(12)3-2-4-8(6)13/h2-5H,1H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENOEZBEVAZHBG-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC=C2Cl)F)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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